molecular formula C18H17FN2O4S B2953451 1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-31-5

1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2953451
CAS No.: 873811-31-5
M. Wt: 376.4
InChI Key: DDOAROMVAKVHRZ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothienoimidazolone class, characterized by a fused thiophene-imidazole ring system with two sulfone (5,5-dioxide) groups. The substituents at the 1- and 3-positions are 4-fluorophenyl and 3-methoxyphenyl, respectively. These groups confer distinct electronic and steric properties:

  • 4-Fluorophenyl: Enhances lipophilicity and metabolic stability, common in pharmaceuticals due to fluorine’s electronegativity and small atomic radius .

The 5,5-dioxide moiety increases polarity, affecting solubility and crystallinity.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-25-15-4-2-3-14(9-15)21-17-11-26(23,24)10-16(17)20(18(21)22)13-7-5-12(19)6-8-13/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOAROMVAKVHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Structural Characteristics

The compound features a thienoimidazole core, which is known for its diverse biological activities. The presence of fluorophenyl and methoxyphenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some thienoimidazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Antiviral Effects : There is emerging evidence that these compounds may inhibit viral replication.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.
  • Disruption of Cellular Processes : Interference with cell signaling pathways can lead to apoptosis in cancer cells.
  • Binding Affinity : The compound may exhibit high binding affinity to specific receptors or enzymes, impacting their functions.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various thienoimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl groups significantly influenced antimicrobial efficacy. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in the sub-G1 phase population, confirming cell cycle arrest and subsequent apoptosis.

Antiviral Potential

Research focusing on antiviral activity demonstrated that thienoimidazole derivatives could inhibit the replication of the dengue virus with an EC50 value of 1.85 µM. This suggests potential applications in developing antiviral therapies.

Comparative Analysis with Related Compounds

Compound NameStructureMIC (µg/mL)EC50 (µM)Biological Activity
Compound AStructure160.35Antibacterial
Compound BStructure321.85Antiviral
Compound CStructure250.50Anticancer
Target Compound Structure 32 1.85 Antimicrobial, Antiviral, Anticancer

Future Directions

The unique structural features of this compound warrant further investigation into its pharmacodynamics and pharmacokinetics. Future research should focus on:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Elucidating the precise mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related derivatives, highlighting substituent variations and molecular properties:

Compound Name Substituents (R1/R2) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound R1: 4-fluorophenyl C₁₉H₁₆FN₂O₄S 397.41 Methoxy group enhances solubility .
R2: 3-methoxyphenyl
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide R1/R2: 4-fluorophenyl C₁₇H₁₃F₂N₂O₃S 378.36 Symmetric fluorination; higher symmetry may improve crystallinity.
1-(2-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide R1: 2-chlorophenyl; R2: phenyl C₁₇H₁₅ClN₂O₃S 362.83 Chlorine introduces steric hindrance; lower molecular weight.
1-(4-Ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide R1: 4-ethoxyphenyl; R2: phenyl C₁₈H₁₈N₂O₄S 382.41 Ethoxy group increases hydrophobicity vs. methoxy.
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide R1: phenyl; R2: 3-(trifluoromethyl)phenyl C₁₈H₁₅F₃N₂O₂S₂ 412.45 Trifluoromethyl group enhances electron-withdrawing effects; thione substitution alters reactivity.

Physical and Chemical Properties

  • Density and Boiling Points: The trifluoromethyl analog has a predicted density of 1.56 g/cm³ and boiling point of 559.1°C, higher than non-fluorinated analogs due to increased molecular weight and polarity. Methoxy and ethoxy groups may lower melting points compared to halogenated derivatives due to reduced crystallinity .
  • Acid-Base Behavior : The sulfone groups (pKa ~1–2) make these compounds weakly acidic, while the imidazole nitrogen (pKa ~6–7) can act as a weak base .

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